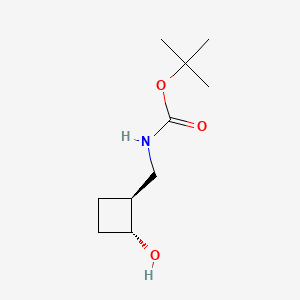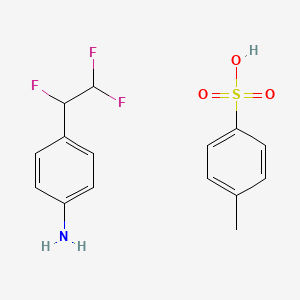
3-(Chloromethyl)-7-fluoro-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-7-fluoro-1,2-benzoxazole is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7-fluoro-1,2-benzoxazole typically involves the chloromethylation of 7-fluoro-1,2-benzoxazole. One common method includes the reaction of 7-fluoro-1,2-benzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
3-(Chloromethyl)-7-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and other oxygenated derivatives.
Reduction: Products include reduced forms of the original compound with altered functional groups.
科学的研究の応用
3-(Chloromethyl)-7-fluoro-1,2-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties
作用機序
The mechanism of action of 3-(Chloromethyl)-7-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A salicylic acid derivative with anti-inflammatory and analgesic properties.
3-(Chloromethyl)benzoic Acid: An intermediate used in organic synthesis and pharmaceuticals.
Uniqueness
3-(Chloromethyl)-7-fluoro-1,2-benzoxazole is unique due to the presence of both chlorine and fluorine substituents on the benzoxazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it a valuable compound for various applications.
特性
分子式 |
C8H5ClFNO |
|---|---|
分子量 |
185.58 g/mol |
IUPAC名 |
3-(chloromethyl)-7-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C8H5ClFNO/c9-4-7-5-2-1-3-6(10)8(5)12-11-7/h1-3H,4H2 |
InChIキー |
QGALUIKHDRSRDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)ON=C2CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione](/img/structure/B15297847.png)



![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B15297872.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15297887.png)




![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)


